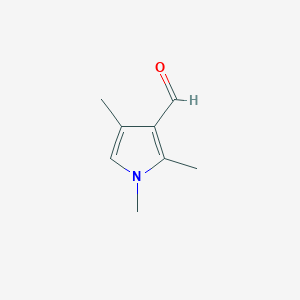![molecular formula C13H13N3O3S B1327100 Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-74-9](/img/structure/B1327100.png)
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are part of the azaheterocycles family and have been extensively studied due to their diverse biological activities and applications in drug development.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the interaction of various precursor molecules under controlled conditions. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the typical approach to constructing such molecules . Similarly, metal complexes of ethyl 5-amino-2-(methylthio) thiazole-4-carboxylate were synthesized and characterized, indicating the versatility of thiazole derivatives in forming coordination compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using X-ray diffraction methods. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . Additionally, Hirshfeld surface analysis and quantum chemical computations, such as density functional theory (DFT), are employed to understand the intermolecular interactions and electronic properties of these compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including photolysis, cyclization, and reactions with nucleophiles. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis, suggesting competing pathways such as reversible photoisomerisation and loss of carbon dioxide . The intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate leads to the formation of new heterocyclic structures . Reactions with different nucleophiles, such as O-, S-, N-, and P-nucleophiles, have been studied, demonstrating the reactivity of the thiazole moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the density and molecular packing of these compounds . The thermal properties can be studied using techniques like thermogravimetric analysis (TGA), while the electronic properties are often investigated through spectroscopic methods such as IR, UV-vis, and ESR . The frontier molecular orbitals, energy gap, and molecular electrostatic potential maps obtained from DFT calculations help predict the reactivity and stability of these molecules .
Wissenschaftliche Forschungsanwendungen
Biological Monitoring
Etridiazole, a compound related to the chemical structure of interest, was studied for its metabolites and their potential as biomarkers in biological monitoring. Notably, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) was identified as a significant metabolite in urine after oral administration to rats and humans. The study developed analytical procedures to determine etridiazole and its metabolites in urine, proposing ET-CA as a possible biomarker for monitoring etridiazole exposure (Welie et al., 2005).
Uric Acid Metabolism
Research on 2-ethylamino-1,3,4-thiadiazole assessed its effects in patients with a disorder of uric acid metabolism. The study found that this thiadiazole further increased the already elevated concentrations of uric acid in blood and urine, indicating that the overproduction of purine in this condition could be further increased. The findings suggested a relationship between the overproduction of purine in the disease and the response to thiadiazoles (Nyhan et al., 1968).
Drug Metabolism Studies
A study on SB-649868, a compound structurally similar to the chemical of interest, highlighted the intricate metabolism pathways of drugs in the human body. It focused on the disposition of the drug and its metabolites, revealing extensive metabolism with principal routes involving oxidation. The study provided insights into the pharmacokinetics and the metabolites' structure, offering a foundation for understanding drug metabolism and disposition (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(18)12-16-15-11(20-12)10(17)14-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXLSKFKJYZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)


